molecular formula C21H23ClN2O2 B2570769 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide CAS No. 955780-58-2

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B2570769
CAS No.: 955780-58-2
M. Wt: 370.88
InChI Key: PKUIATAJRFOTHV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chlorinated phenyl ring, a tetrahydroquinoline moiety, and an acetamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene under acidic conditions.

    Introduction of the Isobutyryl Group: The isobutyryl group can be introduced through an acylation reaction using isobutyryl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Acetamide Group: The final step involves the formation of the acetamide group through the reaction of the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)acetamide: can be compared with other compounds that have similar structural features, such as:

Uniqueness

    Structural Complexity: The combination of a chlorinated phenyl ring, a tetrahydroquinoline moiety, and an acetamide group makes this compound unique.

    Potential Biological Activity: Its unique structure may confer specific biological activities that are not observed in similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O2/c1-14(2)21(26)24-11-3-4-16-7-10-18(13-19(16)24)23-20(25)12-15-5-8-17(22)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUIATAJRFOTHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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